2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid, commonly referred to as DBM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBM is a derivative of benzoic acid and is known for its anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of various types of cancer cells.
Wirkmechanismus
The mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. By inhibiting NF-κB activity, DBM reduces the production of inflammatory cytokines and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
DBM has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DBM has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, DBM has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar therapeutic properties. However, DBM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of DBM is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on DBM. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is to investigate its anti-cancer properties and its potential use in the treatment of various types of cancer. In addition, further research is needed to better understand the mechanism of action of DBM and to develop more effective methods for administering it in vivo. Finally, there is a need for more research on the potential side effects of DBM and its long-term safety.
In conclusion, DBM is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has anti-inflammatory and anti-cancer properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more effective methods for administering it in vivo.
Synthesemethoden
DBM can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride, followed by the reaction with 3-methylbenzoyl chloride. The resulting product is then treated with ammonia to obtain DBM. This synthesis method has been optimized to yield high purity and high yield of DBM.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-10-5-4-7-12(17(20)21)15(10)18-16(19)14-9-11-6-2-3-8-13(11)22-14/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCPJEJWQZKPHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-2-carbonylamino)-3-methylbenzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.